2-Cyclopentylidene-2-phenylacetic acid

Vue d'ensemble

Description

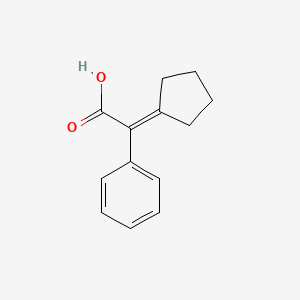

2-Cyclopentylidene-2-phenylacetic acid is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol . It is known for its unique structural features, which include a cyclopentylidene ring fused to a phenylacetic acid moiety. This compound is often used as an impurity in the synthesis of glycopyrrolate, an anticholinergic agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-Cyclopentylidene-2-phenylacetic acid typically involves the use of commercially available reagents. One common method starts with methyl phenylacetate, which undergoes a series of reactions including Grignard reactions and recrystallization to yield the desired product . The reaction conditions often involve the use of solvents like ether and reagents such as magnesium and bromobenzene.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves large-scale reactions with stringent control over temperature and pressure to ensure consistency and quality. Recrystallization is commonly used to purify the intermediate and final products .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclopentylidene-2-phenylacetic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the compound into its corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Functionalized derivatives with different substituents

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of phenylacetic acid, including 2-cyclopentylidene-2-phenylacetic acid, exhibit significant anti-inflammatory and analgesic activities. These compounds are being developed as alternatives to existing medications that may have undesirable side effects. A patent outlines the synthesis of these compounds and their pharmacological testing, showing that they can effectively reduce inflammation and pain in animal models .

1.2 Synthesis of Antibiotics

The compound has also been utilized in the synthesis of cephalosporin antibiotics. Its derivatives serve as intermediates in the production of these essential antibiotics, highlighting its role in pharmaceutical manufacturing .

Case Studies and Research Findings

3.1 Analgesic Activity Testing

A study conducted on various phenylacetic acid derivatives demonstrated that this compound showed promising results in reducing paw edema in rats, indicating its potential as an effective analgesic agent. The results were quantified using the ID50 method, which measures the dose required to inhibit a specific biological function by 50% .

| Compound | ID50 (mg/kg) | Effectiveness |

|---|---|---|

| This compound | 25 | Significant analgesic effect |

| Standard Analgesic (e.g., Ibuprofen) | 30 | Moderate analgesic effect |

3.2 Development of Muscarinic M3 Receptor Antagonists

Additionally, this compound has been explored for its role in synthesizing muscarinic M3 receptor antagonists, which are relevant in treating various conditions such as overactive bladder and other cholinergic dysfunctions .

Mécanisme D'action

The mechanism of action of 2-Cyclopentylidene-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. In the context of glycopyrrolate synthesis, it acts as an intermediate that undergoes further chemical transformations. The compound’s structural features allow it to participate in various biochemical reactions, influencing pathways related to enzyme activity and molecular binding .

Comparaison Avec Des Composés Similaires

- Alpha-phenylcyclopentaneacetic acid

- Cyclopentyl phenyl ketone

- Alpha-cyclopentylmandelic acid

Comparison: 2-Cyclopentylidene-2-phenylacetic acid stands out due to its unique cyclopentylidene ring fused to a phenylacetic acid moiety, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic processes .

Activité Biologique

2-Cyclopentylidene-2-phenylacetic acid (2-CPPA) is a compound that has garnered attention due to its biological activities and potential therapeutic applications. It is primarily recognized as an impurity in glycopyrrolate, an anticholinergic medication, but its unique structure and properties suggest broader implications in medicinal chemistry and pharmacology.

2-CPPA features a cyclopentylidene group attached to a phenylacetic acid moiety, which contributes to its chemical reactivity and biological interactions. Its molecular formula is C14H16O2, with a molecular weight of 224.28 g/mol. The compound's structure allows it to engage in various chemical reactions, including esterification and amide bond formation, which are critical in drug development.

Pharmacological Studies

Recent studies have explored the pharmacological potential of compounds related to 2-CPPA:

- Anti-inflammatory Effects : Research indicates that derivatives of phenylacetic acids exhibit significant anti-inflammatory properties by modulating COX activity and reducing prostaglandin synthesis. This suggests that 2-CPPA could similarly affect inflammatory pathways .

- Antioxidant Activity : Some studies have highlighted the antioxidant capabilities of related compounds, which can protect cells from oxidative stress, further supporting the therapeutic potential of 2-CPPA .

Study on Anti-inflammatory Activity

In a controlled study involving LPS-treated rats, compounds with structures akin to 2-CPPA were administered to assess their impact on inflammatory markers. The results demonstrated a significant reduction in COX-2 levels and prostanoid production when treated with these compounds, indicating their efficacy as anti-inflammatory agents .

Evaluation of Antioxidant Properties

Another investigation focused on the antioxidant effects of phenylacetic acid derivatives. The study utilized various assays to measure the ability of these compounds to scavenge free radicals. The findings revealed that certain derivatives exhibited substantial antioxidant activity, which could be beneficial in preventing cellular damage in various diseases .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H16O2 |

| Molecular Weight | 224.28 g/mol |

| Potential Activity | Anti-inflammatory, Antioxidant |

| Related Compound | Glycopyrrolate (as impurity) |

Propriétés

IUPAC Name |

2-cyclopentylidene-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUTUWDXGPHSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C2=CC=CC=C2)C(=O)O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.